Cas no 1228665-90-4 (4-Chloro-5-fluoro-3-iodo-1h-pyrrolo2,3-bpyridine)
4-Chloro-5-fluoro-3-iodo-1h-pyrrolo2,3-bpyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
- A-6249
- BS-19523
- GQIXDQQTKUFJIN-UHFFFAOYSA-N
- AKOS015850087
- 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, AldrichCPR
- 1228665-90-4
- 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-3-iodo-
- CS-0208197
- MFCD16628257
- SCHEMBL16043396
- DTXSID10678431
- DB-099891
- 4-Chloro-5-fluoro-3-iodo-1h-pyrrolo2,3-bpyridine
-
- MDL: MFCD16628257
- Inchi: 1S/C7H3ClFIN2/c8-6-3(9)1-11-7-5(6)4(10)2-12-7/h1-2H,(H,11,12)
- InChI Key: GQIXDQQTKUFJIN-UHFFFAOYSA-N
- SMILES: IC1=CNC2C1=C(C(=CN=2)F)Cl
Computed Properties
- Exact Mass: 295.90100
- Monoisotopic Mass: 295.90135g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 28.7Ų
Experimental Properties
- PSA: 28.68000
- LogP: 2.96000
4-Chloro-5-fluoro-3-iodo-1h-pyrrolo2,3-bpyridine Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H318
- Warning Statement: P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-41
- Safety Instruction: 26-39
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Hazardous Material Identification:
- HazardClass:IRRITANT
4-Chloro-5-fluoro-3-iodo-1h-pyrrolo2,3-bpyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Chloro-5-fluoro-3-iodo-1h-pyrrolo2,3-bpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 055646-100mg |
4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine |
1228665-90-4 | 100mg |
$237.00 | 2021-06-26 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ADE001065-1G |
4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine |
1228665-90-4 | 1g |
¥10696.47 | 2023-11-11 | ||
| TRC | C584963-25mg |
4-Chloro-5-fluoro-3-iodo-1h-pyrrolo[2,3-b]pyridine |
1228665-90-4 | 25mg |
$190.00 | 2023-05-18 | ||
| TRC | C584963-50mg |
4-Chloro-5-fluoro-3-iodo-1h-pyrrolo[2,3-b]pyridine |
1228665-90-4 | 50mg |
$305.00 | 2023-05-18 | ||
| TRC | C584963-100mg |
4-Chloro-5-fluoro-3-iodo-1h-pyrrolo[2,3-b]pyridine |
1228665-90-4 | 100mg |
$471.00 | 2023-05-18 | ||
| TRC | C584963-250mg |
4-Chloro-5-fluoro-3-iodo-1h-pyrrolo[2,3-b]pyridine |
1228665-90-4 | 250mg |
$821.00 | 2023-05-18 | ||
| Alichem | A029188122-5g |
4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine |
1228665-90-4 | 95% | 5g |
$2387.88 | 2023-09-03 | |
| Alichem | A029188122-10g |
4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine |
1228665-90-4 | 95% | 10g |
$3864.56 | 2023-09-03 | |
| Alichem | A029188122-25g |
4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine |
1228665-90-4 | 95% | 25g |
$6391.80 | 2023-09-03 | |
| Chemenu | CM318233-1g |
4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine |
1228665-90-4 | 95% | 1g |
$599 | 2021-06-09 |
4-Chloro-5-fluoro-3-iodo-1h-pyrrolo2,3-bpyridine Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 4-Chloro-5-fluoro-3-iodo-1h-pyrrolo2,3-bpyridine
Chemical Profile of 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS No: 1228665-90-4)
4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, identified by its CAS number 1228665-90-4, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolopyridine class, a scaffold widely recognized for its biological activity and utility in drug design. The presence of multiple halogen substituents—specifically a chlorine atom at the 4-position, a fluorine atom at the 5-position, and an iodine atom at the 3-position—imparts unique electronic and steric properties to the molecule, making it a promising candidate for further chemical manipulation and biological evaluation.
The significance of 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine lies in its potential as a key intermediate in the synthesis of novel bioactive molecules. Pyrrolopyridine derivatives have been extensively studied for their roles in modulating various biological pathways, including enzyme inhibition, receptor binding, and antiviral or anticancer activities. The halogenated pyrrolopyridines, in particular, exhibit enhanced binding affinity due to the ability of halogen atoms to engage in multiple non-covalent interactions with biological targets. This feature has been exploited in the development of next-generation therapeutics targeting challenging diseases such as cancer and infectious disorders.
Recent advancements in medicinal chemistry have highlighted the utility of 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine as a versatile building block for structure-based drug design. The halogen atoms present in the molecule serve as handles for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are pivotal in constructing more elaborate molecular architectures. These reactions allow chemists to introduce diverse pharmacophores while maintaining the core pyrrolopyridine scaffold, thereby expanding the chemical space for drug discovery.
In particular, the fluorine substituent at the 5-position is strategically positioned to influence both metabolic stability and binding interactions. Fluorinated aromatic compounds are well-documented for their ability to enhance drug-like properties, including lipophilicity, solubility, and target affinity. The iodine atom at the 3-position provides an additional site for transition-metal-catalyzed reactions, enabling access to polycyclic systems or fused heterocycles that may exhibit improved pharmacological profiles. Such modifications have been successfully employed in recent studies to optimize lead compounds with enhanced efficacy and reduced toxicity.
The synthesis of 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include halogenation reactions at specified positions on the pyrrolopyridine core, followed by purification to isolate the desired product with high yield and purity. The exact synthetic route may vary depending on the intended application, but common strategies involve palladium-catalyzed cross-coupling sequences or direct functionalization using electrophilic or nucleophilic reagents.
From a biological perspective, 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine has been investigated for its potential interactions with various biological targets. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes or receptors implicated in diseases such as cancer and inflammation. The unique combination of halogen substituents is thought to modulate electron density across the molecule, influencing both binding kinetics and thermodynamics. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.
The growing interest in halogenated heterocycles has been fueled by recent publications demonstrating their efficacy in modulating protein-protein interactions and enzyme catalysis. For instance, studies have shown that pyrrolopyridines bearing halogen atoms can act as scaffolds for developing small-molecule inhibitors with high selectivity. The chloro group at position 4 may contribute to fine-tuning these interactions by participating in hydrogen bonding or van der Waals contacts with protein residues. Such insights are critical for designing molecules that can effectively disrupt disease-causing pathways while minimizing off-target effects.
From an industrial standpoint, 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine represents a valuable asset for pharmaceutical companies engaged in drug discovery programs. Its structural features make it amenable to rapid derivatization into libraries of compounds for high-throughput screening (HTS). Additionally, its role as a precursor for more complex derivatives ensures continued relevance as research progresses toward novel therapeutic agents. Companies specializing in fine chemicals often prioritize compounds like this due to their broad applicability across multiple therapeutic areas.
The future directions for research involving 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine are likely to focus on expanding its utility through innovative synthetic methodologies and biophysical studies. Advances in computational chemistry may also aid in predicting how structural modifications will impact biological activity, allowing researchers to design molecules with optimized properties before experimental validation. Collaborative efforts between synthetic chemists and biologists will be essential to translate laboratory findings into tangible therapeutic breakthroughs.
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